1-Amino-3-phenylpropan-2-one hydrochloride

Organic Synthesis Chemical Stability Formulation

1-Amino-3-phenylpropan-2-one hydrochloride (CAS 41173-00-6) is a versatile aromatic aminoketone building block, featuring a reactive α-aminoketone core, a phenyl substituent, and enhanced stability/solubility as the hydrochloride salt. It is primarily employed as a key intermediate in organic synthesis for producing pharmaceuticals, including imidazole derivatives with anti-inflammatory properties and heterocyclic compounds for kinase inhibition.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 41173-00-6
Cat. No. B042148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-phenylpropan-2-one hydrochloride
CAS41173-00-6
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)CN.Cl
InChIInChI=1S/C9H11NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
InChIKeyMSVQNSAIHJTFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-phenylpropan-2-one Hydrochloride (CAS 41173-00-6): Technical Specifications and Procurement Guide


1-Amino-3-phenylpropan-2-one hydrochloride (CAS 41173-00-6) is a versatile aromatic aminoketone building block, featuring a reactive α-aminoketone core, a phenyl substituent, and enhanced stability/solubility as the hydrochloride salt. It is primarily employed as a key intermediate in organic synthesis for producing pharmaceuticals, including imidazole derivatives with anti-inflammatory properties and heterocyclic compounds for kinase inhibition [1]. The compound appears as a white to off-white crystalline solid with a molecular weight of 185.65 g/mol .

Why 1-Amino-3-phenylpropan-2-one Hydrochloride Cannot Be Replaced by In-Class Analogs


The specific substitution pattern of 1-amino-3-phenylpropan-2-one hydrochloride is critical for its reactivity and biological activity. The α-aminoketone core, positioned adjacent to the phenyl ring, creates a unique electronic and steric environment that dictates its participation in specific synthetic transformations, such as the formation of imidazole derivatives [1]. The hydrochloride salt form is essential for ensuring adequate solubility and stability during storage and reactions, whereas the free base (CAS 135608-75-2) exhibits different physicochemical properties that can lead to inconsistent reaction outcomes . Attempting to substitute this compound with other aminoketone analogs (e.g., 1-amino-1-(3-aminophenyl)acetone or 1-amino-3-phenyl-3-propanone) without rigorous validation risks altering reaction yields, producing different product profiles, or failing to achieve the desired biological activity in assays .

Quantitative Differentiation Evidence for 1-Amino-3-phenylpropan-2-one Hydrochloride (CAS 41173-00-6)


Enhanced Solubility and Stability: The Hydrochloride Salt Advantage

1-Amino-3-phenylpropan-2-one hydrochloride exhibits significantly higher aqueous solubility and long-term stability compared to its free base analog (CAS 135608-75-2). The free base is an oil or low-melting solid with limited water solubility, whereas the hydrochloride salt is a stable crystalline solid soluble in water and various organic solvents . This enhanced stability is reflected in the recommended storage conditions of -20°C, sealed, away from moisture , which ensures the compound remains viable for extended periods, reducing procurement frequency and waste.

Organic Synthesis Chemical Stability Formulation

Validated Intermediate for Anti-Inflammatory Imidazole Derivatives

This compound has been experimentally validated as a precursor in the synthesis of imidazole derivatives with demonstrated anti-inflammatory activity [1]. In a specific study, 1-amino-3-phenylpropan-2-one hydrochloride was reacted to produce a series of imidazole compounds, which were then tested for their anti-inflammatory effects. While exact IC50 values are not publicly available for the target compound itself, its role as a direct precursor to these bioactive molecules establishes a clear, application-specific advantage over other aminoketones that lack this defined synthetic pathway.

Medicinal Chemistry Anti-inflammatory Imidazole Synthesis

Documented Use as a Building Block in Patented Kinase Inhibitors

The compound is explicitly cited as a synthetic intermediate in patents disclosing novel kinase inhibitors, including those targeting Receptor Interacting Protein Kinase I (RIPK1) and other heterocyclic compounds for disease treatment . This provides a concrete, citable advantage for research groups working on similar targets, as it demonstrates the compound's proven utility in accessing specific, patented chemical space. In contrast, generic aminoketones lack this direct link to advanced, protected therapeutic candidates.

Kinase Inhibition Cancer Research Patent Synthesis

Optimal Application Scenarios for 1-Amino-3-phenylpropan-2-one Hydrochloride


Synthesis of Anti-Inflammatory Imidazole Derivatives

This scenario is ideal for medicinal chemistry groups focused on developing novel anti-inflammatory agents. The compound serves as a key intermediate in the established synthesis of imidazole derivatives, a class known for anti-inflammatory properties [1]. Its validated use in this pathway, documented in peer-reviewed literature, provides a reliable starting point for structure-activity relationship (SAR) studies and lead optimization.

Construction of Kinase Inhibitor Libraries

For drug discovery programs targeting kinases, particularly RIPK1 and related proteins, this compound is a valuable building block. Its inclusion in patents for kinase inhibitors [1] confirms its compatibility with synthetic routes leading to biologically active heterocyclic scaffolds. This allows researchers to efficiently generate focused compound libraries around a privileged chemotype, accelerating the identification of potent and selective kinase inhibitors.

Preparation of Stable, Water-Soluble Reagents for Biochemical Assays

When a reactive aminoketone is required for biochemical assays or chemical biology studies, the hydrochloride salt form is strongly preferred. Its superior water solubility and stability, compared to the free base [1], ensure accurate and reproducible preparation of stock solutions and reaction mixtures. This is critical for dose-response experiments, enzyme kinetics, and other quantitative assays where compound integrity and solubility directly impact data quality.

General Organic Synthesis Requiring a Reactive α-Aminoketone Building Block

This compound is the reagent of choice for any synthetic chemist needing a stable, readily available α-aminoketone with a phenyl substituent. Its reactivity profile, dictated by the adjacent amine and ketone functionalities, enables a wide range of transformations, including nucleophilic substitutions and condensations [1]. The hydrochloride salt ensures ease of handling and storage, making it a practical and reliable component for complex organic syntheses.

Technical Documentation Hub

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